molecular formula C19H21BCl2N2O3 B1442606 1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 1400222-60-7

1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B1442606
CAS No.: 1400222-60-7
M. Wt: 407.1 g/mol
InChI Key: XEOMSPNMAAIYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea ( 1400222-60-7) is a high-purity chemical compound with a molecular weight of 407.10 and the molecular formula C 19 H 21 BCl 2 N 2 O 3 . This urea derivative incorporates a protected boronic acid functional group in the form of a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester), making it a valuable building block in medicinal chemistry and drug discovery research. The compound is of significant research interest primarily in two areas. First, boronic acid derivatives are recognized as a prominent class of arginase inhibitors . Arginase is a binuclear manganese-containing metalloenzyme that catalyzes the conversion of L-arginine to L-ornithine and urea, playing key roles in the urea cycle and immune response regulation . Boronic acid-based inhibitors function by chelating the two manganese ions in the enzyme's active site, thereby modulating arginase activity, which has implications for researching cancer immunotherapy, cardiovascular diseases, and neurological disorders . Second, structurally related urea derivatives have demonstrated activity as rearranged during transfection (RET) inhibitors , suggesting potential applications in oncology research, particularly for cancers driven by RET mutations. This product is intended for research purposes by qualified laboratory personnel. It is supplied with batch-specific documentation and requires cold-chain transportation and storage under inert atmosphere at 2-8°C to maintain stability . Handle with appropriate safety precautions; this compound may cause skin, eye, and respiratory irritation . For Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BCl2N2O3/c1-18(2)19(3,4)27-20(26-18)12-6-5-7-13(10-12)23-17(25)24-14-8-9-15(21)16(22)11-14/h5-11H,1-4H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOMSPNMAAIYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Selective chlorination of phenyl ring Chlorinating agents (e.g., Cl2, FeCl3 catalyst) Introduces chlorine atoms at 3,4-positions on phenyl ring; regioselectivity is critical
2 Synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate Borylation using bis(pinacolato)diboron with Pd catalyst Palladium-catalyzed Miyaura borylation is typical; reaction in organic solvents such as methanol or dioxane
3 Formation of urea linkage Reaction of 3,4-dichloroaniline with 3-(dioxaborolan-2-yl)phenyl isocyanate or via carbamoyl chloride intermediate Controlled temperature and inert atmosphere improve yield and purity; solvents like dichloromethane or THF are common
4 Purification Chromatography (e.g., silica gel column), recrystallization Ensures removal of palladium residues and byproducts

Catalysts and Solvents

  • Palladium catalysts (e.g., Pd(PPh3)4) are essential for the borylation step, facilitating the introduction of the dioxaborolane group.
  • Organic solvents such as methanol, tetrahydrofuran (THF), or dioxane are employed to dissolve reactants and stabilize intermediates during coupling reactions.
  • Reducing agents may be used in some protocols to control oxidation states during intermediate transformations.

Reaction Conditions

  • Temperature control is critical, typically ranging from room temperature to reflux conditions depending on the step.
  • Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.
  • Reaction times vary from several hours to overnight to ensure completion.

Research Findings and Optimization

Yield and Purity

  • Optimized protocols report yields in the range of 60-85% for the overall synthesis.
  • Purity is typically confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
  • Removal of palladium residues is crucial for biological applications, often achieved by silica gel chromatography or metal scavengers.

Analytical Characterization

Technique Purpose Typical Data
NMR Spectroscopy (1H, 13C) Structural confirmation Chemical shifts consistent with dichlorophenyl and dioxaborolane groups
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak matching calculated mass (~372.7 g/mol)
HPLC Purity assessment Single major peak >95% purity
Melting Point Analysis Physical property Melting point range ~114-118 °C (related compounds)

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 3,4-dichloroaniline, bis(pinacolato)diboron, phenyl isocyanate derivatives
Key Reactions Selective chlorination, Pd-catalyzed borylation, urea coupling
Catalysts Palladium complexes (e.g., Pd(PPh3)4)
Solvents Methanol, THF, dichloromethane, dioxane
Reaction Conditions Inert atmosphere, 20-80 °C, 4-24 hours
Purification Chromatography, recrystallization
Characterization NMR, MS, HPLC, melting point
Yield Range 60-85% overall
Safety Handling of chlorinating agents and Pd catalysts, solvent management

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dichlorophenyl group.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Boronate Esters

1-(4-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 874302-00-8)
  • Molecular Formula : C₁₉H₂₂BClN₂O₃
  • Molecular Weight : 372.7 g/mol
  • Key Difference: The 4-chlorophenyl substituent (vs.
1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 1809876-48-9)
  • Molecular Formula : C₁₉H₂₁BCl₂N₂O₃
  • Molecular Weight : 407.1 g/mol
  • Key Difference : Dichlorination at the 2,4-positions (vs. 3,4-) may influence molecular geometry and intermolecular interactions, affecting target selectivity .
Compound CAS Number Substituent Position Molecular Weight (g/mol) Key Feature
Target Compound 1400222-60-7 3,4-Dichlorophenyl 407.1 Boronate ester, high lipophilicity
4-Chlorophenyl Analog 874302-00-8 4-Chlorophenyl 372.7 Reduced steric bulk
2,4-Dichlorophenyl Analog 1809876-48-9 2,4-Dichlorophenyl 407.1 Altered halogen positioning

Urea Derivatives with Heterocyclic Moieties

1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Compound 9g)
  • Molecular Weight : 462.1 g/mol
1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11g)
  • Molecular Weight : 534.2 g/mol
  • Key Difference : Incorporates a hydrazinyl-oxoethyl-piperazine-thiazole chain, likely improving solubility but increasing molecular complexity .
Compound Molecular Weight (g/mol) Functional Group Potential Application
Target Compound 407.1 Boronate ester Drug synthesis intermediate
Compound 9g 462.1 Thiazole-piperazine Enzyme inhibition
Compound 11g 534.2 Hydrazinyl-piperazine-thiazole Antimicrobial agents

Non-Boronated Urea Analogs

MMV665953 (1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea)
  • Molecular Weight: Not reported
  • Key Difference : Lacks the boronate ester but retains dual halogenation; demonstrated anti-staphylococcal and anti-biofilm activity .
Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)
  • Molecular Weight : 233.1 g/mol
  • Key Difference : A herbicide with dimethylurea substitution; metabolizes to 3,4-dichloroaniline (DCA), highlighting the ecological impact of urea derivatives .

Key Findings from Comparative Analysis

Structural Impact on Reactivity: The boronate ester in the target compound enables Suzuki-Miyaura cross-coupling, a feature absent in non-boronated analogs like MMV665953 or Diuron . Halogen positioning (3,4- vs. 2,4-dichlorophenyl) alters steric and electronic profiles, influencing target binding .

Biological Activity: Boronated derivatives may exhibit enhanced membrane permeability due to lipophilic boronate groups, whereas thiazole-piperazine analogs (e.g., Compound 9g) rely on hydrogen bonding for activity . Non-boronated compounds like Diuron show herbicidal effects, whereas MMV665953 targets bacterial biofilms, suggesting divergent therapeutic applications .

Synthetic Utility :

  • The target compound’s boronate group makes it a versatile intermediate in medicinal chemistry, unlike simpler urea derivatives .

Biological Activity

1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18Cl2BN2O4\text{C}_{16}\text{H}_{18}\text{Cl}_2\text{B}\text{N}_2\text{O}_4

Key Features

  • Dichlorophenyl Group : This moiety is often associated with increased biological activity due to its electron-withdrawing properties.
  • Tetramethyl-1,3,2-dioxaborolan-2-yl Group : Known for its stability and ability to form complexes with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and tumor progression.

Enzyme Inhibition

In vitro studies have shown that derivatives of phenyl urea can inhibit IDO1 activity effectively. For instance, compounds structurally similar to our compound have demonstrated IC50 values in the nanomolar range against IDO1, suggesting potent inhibitory effects .

Biological Activity Data

Activity Type IC50 Value Reference
IDO1 Inhibition0.7 nM
Anticancer PotentialVaries
Antimicrobial ActivityNot specified

Study 1: IDO1 Inhibition

In a study focused on developing new IDO1 inhibitors, compounds similar to this compound were synthesized and evaluated. The results indicated that modifications to the urea moiety significantly impacted inhibitory potency. The most effective compound showed an IC50 value of 0.7 nM against IDO1 in human cells .

Study 2: Anticancer Applications

Another investigation assessed the anticancer properties of phenyl urea derivatives. The study highlighted that certain modifications could enhance selectivity and potency against various cancer cell lines. The findings suggest a promising role for compounds like this compound in targeted cancer therapies .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, and what challenges arise during purification?

The synthesis typically involves coupling a substituted phenyl isocyanate with a boronate-containing aniline derivative. Key steps include:

  • Reacting 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1-(3,4-dichlorophenyl)isocyanate under anhydrous conditions in solvents like dichloromethane or DMF .
  • Challenges include managing moisture sensitivity (due to the boronate group) and preventing urea hydrolysis. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via HPLC to confirm purity >95% .

How can the structural integrity of this compound be validated post-synthesis?

Methodological validation involves:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm urea linkage and substituent positions.
    • IR spectroscopy to identify carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺ ~459.1 Da) .
  • X-ray crystallography (if single crystals are obtainable) for definitive bond-length and angle analysis, as demonstrated for analogous urea derivatives .

Advanced Research Questions

How do electronic effects of the 3,4-dichlorophenyl and tetramethyl-dioxaborolane groups influence reactivity in cross-coupling reactions?

The 3,4-dichlorophenyl group acts as an electron-withdrawing moiety, enhancing urea’s electrophilicity, while the tetramethyl-dioxaborolane enables Suzuki-Miyaura couplings. Key considerations:

  • Boron reactivity : The dioxaborolane group facilitates aryl-aryl bond formation but requires protection from protic solvents.
  • Steric effects : Ortho-substituents on the phenyl rings may hinder coupling efficiency. Optimization involves using Pd(PPh₃)₄ catalysts and anhydrous toluene at 80–100°C .

What strategies resolve contradictions in biological activity data across in vitro assays?

Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Solubility limitations : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .
  • Assay interference : The boronate group may chelate metal ions in buffer systems. Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Metabolic instability : Incubate with liver microsomes to assess CYP450-mediated degradation .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to modulate electron density .
  • Boronate bioisosteres : Substitute the dioxaborolane with pinacol boronate esters to compare pharmacokinetic profiles .
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets .

Methodological and Analytical Questions

What analytical techniques are critical for detecting degradation products during stability studies?

  • LC-MS/MS : Monitor for hydrolyzed urea (yielding aniline derivatives) or boronate deprotection .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C expected) .
  • ¹⁹F NMR (if fluorine analogs are synthesized) to track fluorinated byproducts .

How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~3.5), blood-brain barrier permeability (low), and CYP inhibition .
  • Solubility : Apply the General Solubility Equation (GSE) with experimental melting point data (if available) .

Experimental Design Considerations

What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Xenograft models : For oncology targets, use immunodeficient mice implanted with human cancer cell lines (e.g., HCT-116 for colorectal cancer).
  • Pharmacodynamic markers : Measure tumor boron content via ICP-MS to confirm target engagement .
  • Dosing regimen : Administer orally (10–50 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.